{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE
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Overview
Description
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE is a complex organic compound that features an indole ring, a thiazole ring, and a morpholinecarbodithioate group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazole ringThe reaction conditions often require the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups into the indole or thiazole rings.
Scientific Research Applications
{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Properties
Molecular Formula |
C18H18N4O2S3 |
---|---|
Molecular Weight |
418.6g/mol |
IUPAC Name |
[2-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C18H18N4O2S3/c23-16(11-27-18(25)22-5-7-24-8-6-22)21-17-20-15(10-26-17)13-9-19-14-4-2-1-3-12(13)14/h1-4,9-10,19H,5-8,11H2,(H,20,21,23) |
InChI Key |
GBXHJVBKZLMSQL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)SCC(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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